3-Hydroxy-5-methylbenzenesulfonamide
Description
3-Hydroxy-5-methylbenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 5-position. The sulfonamide (-SO₂NH₂) functional group at position 1 confers unique physicochemical properties, including acidity and hydrogen-bonding capacity, which are critical for pharmaceutical and industrial applications. Sulfonamides are widely studied for their roles as enzyme inhibitors, antimicrobial agents, and intermediates in organic synthesis.
Properties
Molecular Formula |
C7H9NO3S |
|---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
3-hydroxy-5-methylbenzenesulfonamide |
InChI |
InChI=1S/C7H9NO3S/c1-5-2-6(9)4-7(3-5)12(8,10)11/h2-4,9H,1H3,(H2,8,10,11) |
InChI Key |
CZZOLQKDRRMGHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)N)O |
Origin of Product |
United States |
Preparation Methods
One common method involves the reaction of m-cresol with chlorosulfonic acid to form the corresponding sulfonyl chloride, which is then treated with ammonia or an amine to yield the sulfonamide . The reaction conditions generally require controlled temperatures and the use of appropriate solvents to ensure high yields and purity.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
3-Hydroxy-5-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the hydrogen atoms on the benzene ring are replaced by other substituents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of the benzene ring can yield nitro derivatives, while halogenation can produce halogenated sulfonamides.
Scientific Research Applications
3-Hydroxy-5-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have been studied for their potential as anticancer and antimicrobial agents.
Biology: The compound’s ability to inhibit specific enzymes makes it a valuable tool in biochemical research, particularly in studies involving enzyme kinetics and inhibition.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on carbonic anhydrase IX is due to its ability to bind to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thus disrupting cellular pH regulation . This mechanism is particularly relevant in cancer cells, where the enzyme is overexpressed to facilitate rapid cell growth and survival under hypoxic conditions.
Comparison with Similar Compounds
N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide
- Structure : Features a hydroxyl group at the 2-position and a methyl group at the 5-position on the benzene ring.
- Key Differences: Substituent Position: The hydroxyl group in the ortho position (2-position) versus meta (3-position) in the target compound. Molecular Weight: 263.31 g/mol (C₁₃H₁₃NO₃S) compared to 201.23 g/mol (C₇H₉NO₃S) for this compound. Synthetic Relevance: The ortho-hydroxy group may sterically hinder sulfonamide formation, requiring tailored reaction conditions .
3-Chloro-5-(hydroxymethyl)benzenesulfonamide
- Structure : Substituted with a chloro (-Cl) group at the 3-position and a hydroxymethyl (-CH₂OH) group at the 5-position.
- Key Differences :
- Electron Effects : The chloro group is electron-withdrawing, increasing sulfonamide acidity (pKa ~8.5) compared to the electron-donating methyl group in the target compound (pKa ~10.2).
- Solubility : The hydroxymethyl group enhances hydrophilicity (logP ~0.9) versus the hydrophobic methyl group (logP ~1.5) in this compound .
- Pharmacological Impact : Chloro-substituted sulfonamides are potent inhibitors of enzymes like hydroxysteroid dehydrogenase, but their cytotoxicity may limit therapeutic applications .
3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide
- Structure: Contains amino (-NH₂), hydroxyl, dimethyl (-N(CH₃)₂), and nitro (-NO₂) groups.
- Key Differences :
Table 1. Comparative Analysis of Sulfonamide Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | pKa (Approx.) | logP (Predicted) | Biological Activity |
|---|---|---|---|---|---|---|
| This compound | C₇H₉NO₃S | 201.23 | 3-OH, 5-CH₃ | 10.2 | 1.5 | Enzyme inhibition |
| N-(2-Hydroxy-5-methylphenyl)benzenesulfonamide | C₁₃H₁₃NO₃S | 263.31 | 2-OH, 5-CH₃ | 9.8 | 2.1 | Moderate antimicrobial |
| 3-Chloro-5-(hydroxymethyl)benzenesulfonamide | C₇H₈ClNO₃S | 221.66 | 3-Cl, 5-CH₂OH | 8.5 | 0.9 | Cytotoxic enzyme inhibition |
| 3-Amino-4-hydroxy-N,N-dimethyl-5-nitrobenzenesulfonamide | C₈H₁₂N₄O₅S | 276.27 | 3-NH₂, 4-OH, 5-NO₂, N(CH₃)₂ | 6.8 | -0.3 | Antimicrobial, unstable |
Research Findings and Implications
- Substituent Position : Meta-hydroxy substitution (as in the target compound) optimizes hydrogen bonding with biological targets, enhancing inhibitory potency compared to ortho-substituted analogs .
- Steric and Hydrophobic Effects : Methyl groups enhance lipophilicity, favoring blood-brain barrier penetration, whereas hydroxymethyl or nitro groups may limit this .
Biological Activity
3-Hydroxy-5-methylbenzenesulfonamide, an organic compound with the molecular formula C7H9NO3S and a molecular weight of 187.22 g/mol, has garnered attention for its diverse biological activities. This compound is structurally characterized by a sulfonamide group attached to a benzene ring with hydroxyl and methyl substituents, which influence its reactivity and interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific enzymes. Notably, it has been shown to inhibit carbonic anhydrase IX, an enzyme crucial for maintaining cellular pH by catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition disrupts acid-base balance in cells, which can be leveraged in therapeutic contexts, particularly in cancer treatment where tumor microenvironments often exhibit altered pH levels.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antibacterial and antifungal activities. A study demonstrated that this compound can effectively inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be promising, suggesting its potential as a lead compound in the development of new antimicrobial agents .
Anticancer Potential
The compound's mechanism of action extends to anticancer applications. By inhibiting carbonic anhydrase IX, it may impede tumor growth and metastasis. In vitro studies have shown that treatment with this compound leads to reduced proliferation of cancer cell lines, indicating its potential as a chemotherapeutic agent .
Case Studies
- Antibacterial Activity : In a controlled study, various concentrations of this compound were tested against Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, with an MIC of approximately 32 µg/mL for S. aureus and 64 µg/mL for E. coli .
- Anticancer Efficacy : A recent investigation into the effects of this compound on human breast cancer cell lines revealed that it significantly reduced cell viability at concentrations above 50 µM after 48 hours of treatment. The study utilized flow cytometry to assess apoptosis induction, revealing increased rates of programmed cell death in treated cells compared to controls .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other benzenesulfonamide derivatives:
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Hydroxyl and methyl groups on the benzene ring | Antimicrobial, anticancer |
| 4-Hydroxybenzenesulfonamide | Hydroxyl group in para position | Moderate antimicrobial activity |
| 5-Methylbenzenesulfonamide | Lacks hydroxyl group | Reduced reactivity |
| 3-Hydroxybenzenesulfonamide | Lacks methyl group | Lower solubility |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
